(3S,4R)-4-(tert-butylamino)oxolan-3-ol
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Overview
Description
(3S,4R)-4-(tert-butylamino)oxolan-3-ol is a chiral compound that belongs to the class of oxolanes It features a tert-butylamino group attached to the oxolane ring, which imparts unique chemical and physical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(tert-butylamino)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as oxirane and tert-butylamine.
Ring Opening: The oxirane ring is opened using tert-butylamine under controlled conditions to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the oxolane ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(tert-butylamino)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to other functional groups.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S,4R)-4-(tert-butylamino)oxolan-3-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(tert-butylamino)oxolan-3-ol involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The oxolane ring provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(methylamino)oxolan-3-ol: Similar structure but with a methylamino group instead of tert-butylamino.
(3S,4R)-4-(ethylamino)oxolan-3-ol: Contains an ethylamino group.
(3S,4R)-4-(isopropylamino)oxolan-3-ol: Features an isopropylamino group.
Uniqueness
(3S,4R)-4-(tert-butylamino)oxolan-3-ol is unique due to the presence of the bulky tert-butylamino group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
IUPAC Name |
(3S,4R)-4-(tert-butylamino)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)9-6-4-11-5-7(6)10/h6-7,9-10H,4-5H2,1-3H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJINERDSOVKHL-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1COCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N[C@@H]1COC[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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